2-(4'-fluoro-4-biphenylylmethyl)-6-[2-(N-aminocarbonyl-N-hydroxyamino)-ethoxy]-1-oxo-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS-26529 is a novel, orally active compound known for its potent inhibition of the enzyme 5-lipoxygenase. This enzyme plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation and hypersensitivity reactions . CGS-26529 has been studied for its potential therapeutic applications in treating inflammatory and respiratory diseases .
Preparation Methods
The synthesis of CGS-26529 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
CGS-26529 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: CGS-26529 can undergo oxidation reactions, particularly at sites with electron-rich groups.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: Various substitution reactions can occur, especially at positions with reactive hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
CGS-26529 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and hypersensitivity reactions . The molecular targets include the active site of 5-lipoxygenase, where CGS-26529 binds and blocks the enzyme’s activity . The pathways involved are primarily related to the metabolism of arachidonic acid and the subsequent production of inflammatory mediators .
Comparison with Similar Compounds
CGS-26529 is unique due to its high selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor that targets the 5-lipoxygenase-activating protein.
CGS-26529 stands out due to its extended duration of action and oral bioavailability, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C25H24FN3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[2-[[2-[[4-(4-fluorophenyl)phenyl]methyl]-1-oxo-3,4-dihydroisoquinolin-6-yl]oxy]ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C25H24FN3O4/c26-21-7-5-19(6-8-21)18-3-1-17(2-4-18)16-28-12-11-20-15-22(9-10-23(20)24(28)30)33-14-13-29(32)25(27)31/h1-10,15,32H,11-14,16H2,(H2,27,31) |
InChI Key |
QFDRKYCYRMSXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=C1C=C(C=C2)OCCN(C(=O)N)O)CC3=CC=C(C=C3)C4=CC=C(C=C4)F |
Synonyms |
CGS 26529 CGS-26529 N-(2-((2-((4-(4-fluorophenyl)phenyl)methyl)-1,2,3,4-tetrahydro-1-oxo-6-isoquinolinyl)oxy)ethyl)-N-hydroxyurea |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.